1,1'-Sulfinylbis(1H-imidazole)

Description

Significance of Imidazole (B134444) and its Derivatives in Organic Chemistry and Material Science

Imidazole and its derivatives are a cornerstone of heterocyclic chemistry, demonstrating remarkable versatility and a broad spectrum of applications. ijierm.co.in These five-membered aromatic rings, containing two nitrogen atoms, are fundamental building blocks in numerous natural products, including the amino acid histidine, and play vital roles in various biochemical processes. journalijcar.orgscispace.com Their unique structure, which allows them to act as both hydrogen bond donors and acceptors, is crucial for the function of many enzymes. scispace.com

In medicinal chemistry, the imidazole nucleus is a "privileged structure," frequently incorporated into therapeutic agents to enhance their biological activity. scispace.comajrconline.org Imidazole derivatives are integral to a wide range of pharmaceuticals, exhibiting antifungal, antimicrobial, anticancer, and anti-inflammatory properties. journalijcar.orgrjptonline.org Well-known drugs like the antifungal agents ketoconazole (B1673606) and miconazole, as well as the H2 receptor antagonist cimetidine, feature the imidazole scaffold, highlighting its importance in drug design. ijierm.co.in The ability of the imidazole ring to coordinate with metal ions, such as the heme iron in cytochrome P450 enzymes, is a key mechanism for many of these drugs. ijierm.co.in

Beyond pharmaceuticals, imidazole derivatives are significant in material science. They are used to create ionic liquids with high thermal stability and as polymerizable monomers for high-performance polymers. irjmets.com In coordination chemistry, imidazoles act as ligands to form stable complexes with transition metals, which are utilized as catalysts in various industrial processes. journalijcar.orgirjmets.com Their diverse applications extend to agrochemicals, dyes for solar cells, and corrosion inhibitors, underscoring their broad impact on modern science and technology. ajrconline.orgajrconline.org

Structural Overview of 1,1'-Sulfinylbis(1H-imidazole) and its Unique Reactivity Profile

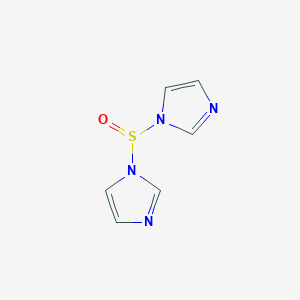

1,1'-Sulfinylbis(1H-imidazole), also known as N,N'-thionyldiimidazole, is characterized by a central sulfinyl group (-S(=O)-) that bridges two 1H-imidazole rings. cymitquimica.comresearchgate.net The molecule consists of two planar imidazole rings connected to a sulfur atom which is in a +4 oxidation state. vulcanchem.com X-ray crystallography studies have revealed a tetrahedral geometry around the sulfur atom and a near-linear S=O bond angle of approximately 119°. vulcanchem.com The sulfinyl group influences the compound's reactivity and solubility, making it soluble in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and dichloromethane (B109758) (DCM), but only sparingly soluble in water. cymitquimica.comvulcanchem.com

The reactivity of 1,1'-Sulfinylbis(1H-imidazole) is notable. It is highly susceptible to moisture and reacts exothermically with water and alcohols. researchgate.net This reactivity makes it a useful reagent in organic synthesis. It is primarily known as a dehydrating agent and a source for the sulfinyl group. For instance, it is used to prepare N-acylimidazolides, which are versatile intermediates for synthesizing amides, peptides, esters, and ketones. researchgate.net The compound can also participate in redox reactions due to the presence of the sulfur atom. cymitquimica.com Its preparation typically involves the reaction of thionyl chloride with imidazole in an anhydrous solvent like tetrahydrofuran (B95107) (THF). researchgate.netvulcanchem.com

Physicochemical Properties of 1,1'-Sulfinylbis(1H-imidazole)

| Property | Value | Source(s) |

| Molecular Formula | C₆H₆N₄OS | vulcanchem.comnih.gov |

| Molecular Weight | 182.21 g/mol | vulcanchem.comnih.gov |

| IUPAC Name | 1-imidazol-1-ylsulfinylimidazole | nih.gov |

| CAS Number | 3005-50-3 | nih.gov |

| Melting Point | 78–79 °C | researchgate.net |

| Solubility | Readily soluble in DMSO (≥50 mg/mL) and DCM; limited in water (<0.1 mg/mL at 25°C). | vulcanchem.com |

| logP (Octanol-Water) | 1.2 | vulcanchem.com |

| Appearance | Solid | koreascience.kr |

Evolution of Sulfur-Containing Heterocycles in Synthetic Chemistry

Sulfur-containing heterocycles are a vital class of compounds, widely present in natural products and pharmaceuticals, where they contribute significantly to biological activity. ijarst.in Molecules like thiazoles and thiophenes are core structures in drugs such as the antimicrobial sulfamethoxazole (B1682508) and the antidiabetic glimepiride. ijarst.in The synthesis of these compounds has evolved considerably over time, moving from classical methods to more advanced and efficient strategies. ijarst.inthieme-connect.com

Classical synthesis often involved the reaction of precursors with sulfur-containing reagents followed by cyclization. ijarst.in While effective, these methods can lack regioselectivity and require harsh conditions. koreascience.krijarst.in The advent of transition-metal catalysis revolutionized the field, providing milder and more selective routes. ijarst.in Copper- and palladium-catalyzed cross-coupling reactions, for example, have become powerful tools for constructing C–S bonds, enabling the synthesis of complex sulfur heterocycles with high efficiency. ijarst.inasianpubs.org

More recent developments focus on sustainability and atom economy. ijarst.in Direct C–H functionalization and sulfuration using elemental sulfur are emerging as attractive strategies, as they shorten synthetic pathways and minimize waste. thieme-connect.comresearchgate.net Photoredox catalysis and other radical-based methods have also provided new avenues for creating sulfur-containing rings under mild conditions. ijarst.in These modern techniques allow chemists to access a diverse array of complex sulfur heterocycles for applications in drug discovery and materials science. ijarst.in

Current Research Landscape and Emerging Applications of Sulfinylbis(imidazole) Compounds

The current research landscape for 1,1'-Sulfinylbis(1H-imidazole) and related compounds highlights their utility as specialized reagents in organic synthesis and their potential in materials science. A primary application is its role as a sulfur-transfer agent. vulcanchem.com It has been used in the synthesis of chiral sulfoxides from Grignard reagents with high enantiomeric excess when a chiral ligand is employed. vulcanchem.com It also serves as an efficient activating agent in the synthesis of glycosides and ketones. researchgate.net

A closely related compound, 1,1'-sulfinylbis-1,2,4-triazole, has been shown to be a highly effective dehydrating agent for the conversion of both aliphatic and aromatic carboxamides into nitriles under very mild conditions, outperforming traditional reagents like thionyl chloride. koreascience.kr This demonstrates the potential of sulfinylbis(azole) compounds as a class of useful synthetic tools.

In the realm of materials science, 1,1'-Sulfinylbis(1H-imidazole) has been incorporated into metal-organic frameworks (MOFs). vulcanchem.com Functionalizing a zinc-based MOF with this compound led to a significant increase in its carbon dioxide adsorption capacity, suggesting applications in gas capture and storage. vulcanchem.com Furthermore, molecular docking studies have indicated that the compound can act as an inhibitor of cytochrome P450 26A1 (CYP26A1), an enzyme involved in retinoic acid metabolism, pointing towards potential pharmacological applications. vulcanchem.com

Reported Applications of 1,1'-Sulfinylbis(1H-imidazole)

| Application Area | Specific Use | Research Finding | Source(s) |

| Organic Synthesis | Sulfur-Transfer Agent | Synthesis of chiral sulfoxides from Grignard reagents with up to 88% enantiomeric excess. | vulcanchem.com |

| Organic Synthesis | Activating Agent | Used to form N-acylimidazolides for the synthesis of amides, peptides, esters, and ketones. | researchgate.net |

| Organic Synthesis | Glycosylation | Promotes the stereoselective synthesis of β-O-glycosides from cyclic sulfites. | researchgate.net |

| Materials Science | Gas Adsorption | Incorporation into a zinc-based MOF increased CO₂ uptake by 20% at 1 bar. | vulcanchem.com |

| Medicinal Chemistry | Enzyme Inhibition | Identified as an in vitro inhibitor of cytochrome P450 26A1 with an IC₅₀ of 12 μM. | vulcanchem.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-imidazol-1-ylsulfinylimidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4OS/c11-12(9-3-1-7-5-9)10-4-2-8-6-10/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNJBTSUNQWPABV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)S(=O)N2C=CN=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001305435 | |

| Record name | 1,1′-Sulfinylbis[1H-imidazole] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001305435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3005-50-3 | |

| Record name | 1,1′-Sulfinylbis[1H-imidazole] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3005-50-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1′-Sulfinylbis[1H-imidazole] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001305435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,1 Sulfinylbis 1h Imidazole

Direct Sulfinylation Approaches for Imidazole (B134444) Rings

Direct sulfinylation is the most conventional route to 1,1'-Sulfinylbis(1H-imidazole), involving the direct introduction of a sulfinyl group to two imidazole molecules. This approach is valued for its straightforwardness, though reaction conditions must be carefully controlled to optimize yield and purity.

The fundamental method for synthesizing 1,1'-Sulfinylbis(1H-imidazole) involves the reaction of imidazole with a suitable sulfinylating agent. smolecule.com The most common and effective agent for this transformation is thionyl chloride (SOCl₂). researchgate.net The reaction mechanism proceeds via the nucleophilic attack of the nitrogen atom of the imidazole ring on the electrophilic sulfur atom of the sulfinylating agent. This is followed by the elimination of a leaving group, typically chloride, to form the final product. The choice of solvent and temperature is critical, as it influences reaction rate and the prevalence of side reactions.

The most widely employed preparative method involves reacting thionyl chloride directly with four equivalents of imidazole in an anhydrous solvent at reduced temperatures. researchgate.net The reaction is typically conducted in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C. researchgate.net Two equivalents of imidazole act as the nucleophile, while the other two equivalents serve as a base to neutralize the hydrochloric acid (HCl) generated during the reaction. This neutralization results in the formation of imidazole hydrochloride, a salt that precipitates out of the reaction mixture. researchgate.net The solid imidazole hydrochloride is then removed by filtration, yielding a solution of 1,1'-Sulfinylbis(1H-imidazole) in THF that is often pure enough for subsequent use without further purification. researchgate.net

| Reactants | Solvent | Temperature | Key Byproduct | Reference |

|---|---|---|---|---|

| Imidazole (4 equiv.), Thionyl Chloride (1 equiv.) | Anhydrous Tetrahydrofuran (THF) | 0 °C | Imidazole hydrochloride | researchgate.net |

Multi-Step Synthesis Pathways via Intermediate Compounds

To circumvent issues related to byproduct formation and to achieve higher purity, multi-step synthetic routes have been developed. These pathways often involve the use of a modified imidazole precursor that enhances reactivity and leads to a cleaner reaction profile.

The formation of 1,1'-Sulfinylbis(1H-imidazole) from imidazole and thionyl chloride is fundamentally a condensation reaction, characterized by the joining of two molecules with the elimination of a small molecule (in this case, HCl). Multi-step syntheses refine this concept by first converting imidazole into an intermediate that can undergo a more controlled condensation. This targeted approach is designed to prevent the formation of salt byproducts, which can complicate product isolation and purification.

A significant improvement in the synthesis of 1,1'-Sulfinylbis(1H-imidazole) involves the use of N-trimethylsilyl imidazole (TMS-imidazole) as a precursor. researchgate.net TMS-imidazole is a silylating agent where a trimethylsilyl (B98337) group replaces the acidic hydrogen on the nitrogen of the imidazole ring. chemicalbook.comresearchgate.net This intermediate is prepared by reacting imidazole with a silylating agent like hexamethyldisilazane. prepchem.com

When TMS-imidazole reacts with thionyl chloride, the trimethylsilyl group is eliminated as volatile and stable chlorotrimethylsilane (B32843) (TMSCl), rather than forming a solid salt byproduct like imidazole hydrochloride. researchgate.net This modification results in an analytically pure sample of 1,1'-Sulfinylbis(1H-imidazole) directly from the reaction mixture after solvent removal, simplifying the workup process considerably. researchgate.net

| Method | Imidazole Precursor | Byproduct | Advantage | Reference |

|---|---|---|---|---|

| Direct Sulfinylation | Imidazole | Imidazole hydrochloride (solid) | One-step, straightforward | researchgate.net |

| Multi-Step via Intermediate | N-Trimethylsilyl Imidazole | Chlorotrimethylsilane (volatile liquid) | Higher purity, simplified purification | researchgate.net |

Development of Green and Efficient Synthetic Strategies

In line with the principles of green chemistry, efforts in modern organic synthesis focus on developing methods that are more environmentally friendly, efficient, and cost-effective. While specific green protocols for 1,1'-Sulfinylbis(1H-imidazole) are not extensively detailed in the literature, the broader field of imidazole synthesis provides a clear direction for future development.

The development of green synthetic strategies for imidazole derivatives often involves the use of one-pot reactions, solvent-free conditions, and biodegradable catalysts. asianpubs.org For instance, syntheses of other substituted imidazoles have been successfully carried out using natural, low-cost biocatalysts like lemon juice or Syzygium cumini seed extract. researchgate.netrasayanjournal.co.in Other approaches utilize reusable solid catalysts, such as zeolites, which minimize waste and allow for easier product separation. rsc.org The application of these principles—such as replacing traditional volatile organic solvents, utilizing biocatalysts, and designing one-pot procedures to reduce waste and energy consumption—represents a promising avenue for the future synthesis of 1,1'-Sulfinylbis(1H-imidazole).

One-Pot Reaction Protocols

One-pot syntheses, where reactants are subjected to successive chemical reactions in a single reactor, offer significant advantages in terms of efficiency, resource conservation, and time savings. For the synthesis of imidazole derivatives, one-pot multicomponent procedures have been successfully developed, often involving the condensation of a 1,2-dicarbonyl compound, an aldehyde, and an ammonia (B1221849) source. amazonaws.comsharif.edu

| Reaction Component | Role in One-Pot Synthesis | Typical Molar Ratio |

| Imidazole | Nucleophilic substrate | 2 equivalents |

| Thionyl Chloride | Sulfinylating agent | 1 equivalent |

| Anhydrous Solvent | Reaction medium | Varies |

| Base (e.g., Triethylamine) | Acid scavenger (optional) | ~2 equivalents |

Solvent-Free Reaction Conditions

Solvent-free, or solid-state, reactions are a cornerstone of green chemistry, attracting significant interest for their environmental and practical benefits. These methods reduce pollution, lower costs, and simplify reaction work-ups and product purification. asianpubs.orgrasayanjournal.co.in For the synthesis of various imidazole derivatives, solvent-free conditions have been shown to be highly effective, often involving the direct mixing of reactants, sometimes with a catalyst. amazonaws.comsharif.edu

The synthesis of 1,1'-Sulfinylbis(1H-imidazole) can be adapted to solvent-free conditions, particularly when reacting solid imidazole with liquid thionyl chloride. This approach can lead to high efficiency and selectivity with minimal waste generation. asianpubs.org The reaction may be facilitated by grinding the reactants together or by gentle heating to initiate the reaction.

Table Comparing Solvent-Based vs. Solvent-Free Synthesis of Imidazole Derivatives

| Parameter | Solvent-Based Synthesis | Solvent-Free Synthesis |

|---|---|---|

| Environmental Impact | Higher (due to solvent waste) | Lower |

| Reaction Time | Often longer | Can be significantly shorter rasayanjournal.co.in |

| Work-up/Purification | More complex (solvent removal) | Simpler amazonaws.com |

| Cost-Effectiveness | Lower (solvent and disposal costs) | Higher |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has become a powerful tool for accelerating chemical reactions. jetir.org Compared to conventional heating, microwave irradiation can dramatically reduce reaction times—from hours to minutes—while often improving product yields. rasayanjournal.co.inorganic-chemistry.org This technique has been successfully applied to the one-pot synthesis of a wide range of substituted imidazoles. jetir.orgnih.gov

For the synthesis of 1,1'-Sulfinylbis(1H-imidazole), applying microwave energy can enhance the reaction rate between imidazole and the sulfinylating agent. organic-chemistry.org The process is easily controllable and suitable for creating libraries of compounds efficiently. jetir.org The use of a catalyst, such as glacial acetic acid or glyoxylic acid, under microwave and solvent-free conditions can further optimize the synthesis, making it rapid and high-yielding. rasayanjournal.co.injetir.org

Comparative Data for Imidazole Synthesis Methods

| Method | Reaction Time | Typical Yield | Reference |

|---|---|---|---|

| Conventional Heating | Several hours | Moderate | asianpubs.org |

Ultrasound-Mediated Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a novel and green technique for organic synthesis. nih.gov Ultrasonic irradiation enhances reaction rates and improves yields by creating localized high-pressure and high-temperature spots through a phenomenon known as acoustic cavitation. nih.govmdpi.com This method offers advantages such as shorter reaction times, milder operating conditions, and reduced reliance on hazardous solvents. nih.gov

The synthesis of imidazole-based compounds has been shown to benefit significantly from ultrasound assistance. nih.govmdpi.com In the preparation of 1,1'-Sulfinylbis(1H-imidazole), ultrasound can promote the efficient coupling of imidazole with the sulfinylating agent. This technique is particularly effective when used in one-pot, multi-component reactions and can be combined with various catalytic systems to further boost efficiency. mdpi.comnih.gov Studies on related compounds have demonstrated that ultrasound-assisted reactions can increase yields by around 10% while reducing reaction times by as much as two-thirds compared to conventional methods. nih.gov

Catalytic Systems in Imidazole Sulfinyl Synthesis

The use of catalysts is crucial for optimizing the synthesis of imidazole derivatives, often leading to higher yields, shorter reaction times, and milder conditions. asianpubs.org A variety of catalytic systems have been explored, including Brønsted acids, ionic liquids, and nano-catalysts. amazonaws.comsharif.edumdpi.com For instance, sulfonic acid-functionalized catalysts have proven effective in promoting the one-pot synthesis of substituted imidazoles under solvent-free conditions. sharif.edu

In the synthesis of 1,1'-Sulfinylbis(1H-imidazole), a catalyst can facilitate the nucleophilic attack of imidazole on the sulfur atom of the sulfinylating agent. While specific catalysts for this exact transformation are part of ongoing research, general principles from related imidazole syntheses apply. Green catalysts, such as aqueous extracts from plants like Syzygium cumini seeds, have also been used, offering an eco-friendly and cost-effective option that can provide high product yields. rasayanjournal.co.in

Examples of Catalysts Used in Imidazole Synthesis

| Catalyst Type | Example | Key Advantages |

|---|---|---|

| Brønsted Acid | Methane Sulfonic Acid | Cost-effective, stable, allows for easy work-up amazonaws.com |

| Ionic Liquid | [Pyridine-SO3H]Cl | Green, reusable, efficient under solvent-free conditions sharif.edu |

| Nano-catalyst | Magnetic Nanoparticles (Fe₃O₄) | High yields, easy recovery and reuse nih.gov |

Advanced Purification and Isolation Techniques for High Purity Reagent Preparation

Achieving high purity is essential for the application of 1,1'-Sulfinylbis(1H-imidazole) as a reagent in sensitive chemical transformations. After the initial synthesis, the crude product typically contains unreacted starting materials and byproducts, necessitating advanced purification techniques. quinoline-thiophene.com A multi-step purification strategy is often employed to obtain the reagent with purity levels often exceeding 98%. quinoline-thiophene.com

The standard purification protocol begins with separating the bulk of the product from impurities using column chromatography . quinoline-thiophene.com This technique separates compounds based on their differential adsorption to a stationary phase. Following chromatography, the collected fractions rich in the desired product are further purified. Recrystallization is a powerful technique for removing residual impurities. This involves dissolving the compound in a suitable hot solvent and allowing it to cool slowly, causing the pure compound to crystallize while impurities remain in the solution. quinoline-thiophene.com For 1,1'-Sulfinylbis(1H-imidazole), recrystallization from dry dichloromethane (B109758) under low humidity can yield the pure anhydrous form. mdpi.com Alternatively, crystallization from an acetone/water mixture can be used. mdpi.com Finally, techniques like distillation under reduced pressure (vacuum distillation) can be used to remove any remaining volatile impurities and solvent residues, yielding the final high-purity solid product. quinoline-thiophene.com

Summary of Purification Techniques

| Technique | Purpose | Description |

|---|---|---|

| Column Chromatography | Initial separation of product from major impurities. quinoline-thiophene.com | Separation based on differential partitioning between a mobile and stationary phase. |

| Recrystallization | Removal of trace impurities to achieve high purity. quinoline-thiophene.com | Dissolving the crude product in a minimal amount of hot solvent and allowing it to cool, forming pure crystals. mdpi.com |

| Reduced Pressure Distillation | Removal of residual solvents and volatile impurities. quinoline-thiophene.com | Distillation at a pressure below atmospheric pressure, lowering the boiling points of substances. |

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| 1,1'-Sulfinylbis(1H-imidazole) |

| Acetone |

| Dichloromethane |

| Glacial Acetic Acid |

| Glyoxylic Acid |

| Imidazole |

| Methane Sulfonic Acid |

| Thionyl chloride |

Chemical Reactivity and Mechanistic Investigations of 1,1 Sulfinylbis 1h Imidazole

Reactivity of the Sulfinyl Moiety

The sulfinyl group (S=O) is the primary center of reactivity in 1,1'-Sulfinylbis(1H-imidazole). The sulfur atom is electron-deficient due to the electronegativity of the attached oxygen and nitrogen atoms, making it susceptible to attack by a wide range of nucleophiles. The imidazole (B134444) moieties are excellent leaving groups, facilitating these reactions.

Oxidation Pathways Leading to Sulfone Derivatives

The sulfur atom in the sulfinyl group exists in a +4 oxidation state and can be oxidized to the +6 state, forming a sulfone derivative, 1,1'-Sulfonylbis(1H-imidazole). This transformation requires a suitable oxidizing agent capable of converting a sulfoxide (B87167) to a sulfone.

Detailed research findings indicate that this oxidation can be achieved using various established methods for sulfoxide-to-sulfone conversion. Common oxidants for this purpose include hydrogen peroxide (H₂O₂), often in the presence of a catalyst, peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), or potassium permanganate (B83412) (KMnO₄). The general mechanism involves the nucleophilic attack of the sulfinyl sulfur on the oxidant, followed by the transfer of an oxygen atom. The resulting 1,1'-Sulfonylbis(1H-imidazole) exhibits different reactivity compared to its sulfinyl precursor, with the sulfonyl group being a more powerful electron-withdrawing group and a better leaving group in certain substitution reactions.

Interactions with Nucleophilic Species

The electrophilic sulfur atom of 1,1'-Sulfinylbis(1H-imidazole) readily reacts with nucleophiles (Nu⁻). This reaction is analogous to the reactivity of thionyl chloride (SOCl₂), from which it is often prepared. The key difference is that the leaving groups are imidazole anions, which are less reactive than chloride ions.

The reaction proceeds via a nucleophilic acyl substitution-type mechanism. The nucleophile attacks the sulfur atom, forming a tetrahedral intermediate. Subsequently, one of the imidazole rings is eliminated as an anion, which is a relatively stable leaving group.

Mechanism:

Nucleophilic Attack: A nucleophile (e.g., R-OH, R-NH₂, R-COO⁻) attacks the electrophilic sulfur atom.

Formation of Tetrahedral Intermediate: A transient, unstable tetrahedral intermediate is formed.

Elimination of Leaving Group: The C-N bond cleaves, and an imidazole anion is expelled, regenerating the S=O double bond.

If the nucleophile is an alcohol (R-OH), this initial reaction yields an alkoxysulfinylimidazole intermediate. This intermediate can then react with a second alcohol molecule to form a dialkyl sulfite, releasing the second imidazole molecule. This stepwise displacement allows for the synthesis of both symmetric and unsymmetric sulfites.

| Nucleophile (Nu-H) | Initial Product | Final Product (with excess Nu-H) |

| Alcohol (R-OH) | R-O-S(O)-Im | Dialkyl Sulfite (RO)₂SO |

| Amine (R₂NH) | R₂N-S(O)-Im | Sulfinamide R₂N-S(O)-NR₂ |

| Carboxylic Acid (RCOOH) | RCO-O-S(O)-Im | Acid Anhydride (RCO)₂O |

This table summarizes the expected products from the reaction of 1,1'-Sulfinylbis(1H-imidazole) with various nucleophiles.

Reactivity of the Imidazole Ring Systems

The two imidazole rings in 1,1'-Sulfinylbis(1H-imidazole) are N-substituted aromatic heterocycles. While the nitrogen atom connected to the sulfinyl group is non-basic, the other nitrogen in each ring retains its basic and nucleophilic character. The rings themselves can participate in several classes of reactions.

Electrophilic Substitution Reactions on the Imidazole Core

The imidazole ring is an electron-rich aromatic system and is generally susceptible to electrophilic aromatic substitution (SₑAr). globalresearchonline.net The N-sulfinyl group acts as a deactivating group due to its electron-withdrawing nature, making the attached imidazole rings less reactive than unsubstituted imidazole. However, substitution is still possible under appropriate conditions.

Research on substituted imidazoles shows that electrophilic attack typically occurs at the C4 or C5 positions, as attack at C2 is electronically disfavored. globalresearchonline.net Common electrophilic substitution reactions include halogenation, nitration, and sulfonation. For instance, bromination can be achieved using reagents like N-Bromosuccinimide (NBS). youtube.com

| Electrophilic Reagent | Reaction Type | Expected Product Position |

| Br₂ or NBS | Halogenation | 4-Bromo or 5-Bromo derivative |

| HNO₃/H₂SO₄ | Nitration | 4-Nitro or 5-Nitro derivative |

| SO₃/H₂SO₄ | Sulfonation | Imidazole-4-sulfonic acid derivative |

This table outlines potential electrophilic substitution reactions on the imidazole rings of 1,1'-Sulfinylbis(1H-imidazole).

Carbon-Carbon Bond Forming Reactions (e.g., One-Pot Suzuki Coupling)

The imidazole core can be functionalized through carbon-carbon bond-forming reactions, most notably the palladium-catalyzed Suzuki-Miyaura cross-coupling. researchgate.net This reaction typically requires a halo-substituted imidazole to couple with a boronic acid. A one-pot procedure can be envisioned where 1,1'-Sulfinylbis(1H-imidazole) is first halogenated, followed by the Suzuki coupling without isolation of the intermediate. nih.govresearchgate.net

Step 1: Halogenation: An electrophilic halogenating agent (e.g., NBS, I₂) is introduced to form a 4- or 5-halo-substituted derivative.

Step 2: Suzuki Coupling: A palladium catalyst, a base, and an aryl or vinyl boronic acid are added to the reaction mixture. The catalyst facilitates the oxidative addition to the C-Halogen bond, followed by transmetalation with the boronic acid and reductive elimination to form the new C-C bond.

This one-pot approach is highly efficient as it reduces waste and simplifies the synthetic process. medium.com

| Parameter | Typical Conditions for Suzuki Coupling |

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Buchwald-Hartwig palladacycle precatalysts |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Dioxane, Toluene, DMF, Ethanol/Water mixtures |

| Boronic Acid | Aryl-B(OH)₂, Heteroaryl-B(OH)₂, Vinyl-B(OH)₂ |

This table presents typical reaction conditions for the Suzuki-Miyaura cross-coupling of halo-imidazoles.

Imidazole Transfer Reactions with Carbonyl Compounds

As discussed in section 3.1.2, the primary reactivity of 1,1'-Sulfinylbis(1H-imidazole) involves the transfer of the sulfinyl group upon reaction with nucleophiles. However, from the perspective of the reacting nucleophile, the process can be viewed as an "imidazole transfer." This is particularly evident in its reactions with alcohols, which are structurally related to carbonyl compounds via oxidation/reduction.

When 1,1'-Sulfinylbis(1H-imidazole) reacts with an alcohol, the imidazole group is transferred from the sulfur atom to the proton of the alcohol's hydroxyl group, forming an imidazolium (B1220033) salt as a byproduct while the alkoxide attacks the sulfur. This reactivity is highly analogous to that of the well-known peptide coupling reagent 1,1'-Carbonyldiimidazole (CDI). wikipedia.org In the case of CDI, reaction with a carboxylic acid leads to an acyl-imidazolide, which is an activated intermediate for amide bond formation. Similarly, the reaction of 1,1'-Sulfinylbis(1H-imidazole) with a carboxylic acid generates an intermediate that can react further, demonstrating the role of the compound as an activating and transfer agent.

Transformation of Amine and Aldose Derivatives

1,1'-Sulfinylbis(1H-imidazole) serves as a key reagent in the transformation of various organic functional groups. Its utility in the synthesis of N-sulfinylamine compounds from primary amines is a notable application. However, its role in the direct conversion of aldose derivatives to glycosyl azides and cyanides is not prominently documented in scientific literature.

Synthesis of N-Sulfinylamine Compounds

1,1'-Sulfinylbis(1H-imidazole) is an effective reagent for the synthesis of N-sulfinylamines (R-N=S=O) from primary amines. The reaction proceeds by the transfer of the sulfinyl group from the imidazole reagent to the primary amine, with the imidazole moieties acting as good leaving groups. This method provides a facile and efficient route to N-sulfinylamine derivatives under mild conditions.

The general reaction involves treating a primary amine with 1,1'-Sulfinylbis(1H-imidazole) in an appropriate solvent. The high reactivity of the reagent allows for a smooth conversion to the corresponding N-sulfinylamine. A study by Kim and Shin reported the successful synthesis of various N-sulfinylamines using this method. For instance, the reaction of p-anisidine (B42471) with 1,1'-Sulfinylbis(1H-imidazole) affords N-sulfinyl-p-anisidine in good yield.

Table 1: Synthesis of N-Sulfinylamines using 1,1'-Sulfinylbis(1H-imidazole)

| Amine Substrate | Product | Yield (%) | Reference |

|---|

Stereoselective Formation of Glycosyl Azides and Cyanides

Based on extensive searches of available scientific literature, the use of 1,1'-Sulfinylbis(1H-imidazole) for the direct, stereoselective formation of glycosyl azides and cyanides from aldose derivatives is not a documented application. While various methods exist for the synthesis of these important carbohydrate derivatives, they typically involve other types of activating agents and precursors. Therefore, detailed research findings on this specific transformation using 1,1'-Sulfinylbis(1H-imidazole) are not available.

Elucidation of Reaction Mechanisms

A detailed mechanistic understanding of chemical reactions is crucial for their optimization and broader application. This involves the identification of elementary steps, the characterization of any intermediates, and the determination of the rate-determining step.

Identification of Elementary Steps and Molecularity

Characterization of Reaction Intermediates

The characterization of reaction intermediates in transformations involving 1,1'-Sulfinylbis(1H-imidazole) has not been a focus of published research. For the synthesis of N-sulfinylamines, a potential intermediate would be a species of the type R-NH2+-S(O)-Im (where Im is imidazole). Spectroscopic or trapping studies to confirm the existence and structure of such intermediates have not been found in the surveyed literature.

Determination of Rate-Determining Steps

Kinetic studies to determine the rate-determining step for reactions utilizing 1,1'-Sulfinylbis(1H-imidazole) are not described in the available scientific literature. Such studies would be necessary to understand the factors that control the reaction rate and to propose a detailed reaction mechanism. Without this data, any discussion of the rate-determining step remains speculative.

Applications of 1,1 Sulfinylbis 1h Imidazole As an Advanced Reagent in Organic Synthesis

Role in Amidation, Esterification, and Ketone Synthesis

The primary role of 1,1'-Sulfinylbis(1H-imidazole) in these transformations is to activate a carboxylic acid, converting it into a more reactive species that is susceptible to nucleophilic attack. This activation process is central to its application in forming amides, esters, and ketones.

The key to the reactivity of 1,1'-Sulfinylbis(1H-imidazole) with carboxylic acids is the in-situ formation of an N-acylimidazolide intermediate. This process involves the reaction of the carboxylic acid with 1,1'-Sulfinylbis(1H-imidazole), leading to the displacement of one imidazole (B134444) group and the formation of a highly reactive acylimidazolide, along with sulfur dioxide and a second molecule of imidazole.

The N-acylimidazolide, also known as an azolide, is significantly more reactive towards nucleophiles than the parent carboxylic acid. datapdf.com The imidazole ring is an excellent leaving group, which facilitates acyl transfer reactions. Unlike typical amides which are stabilized by strong resonance, the resonance stabilization in N-acylimidazolides is weaker, rendering the carbonyl carbon more electrophilic and prone to nucleophilic attack. datapdf.comnih.gov This heightened reactivity is the foundation for its use in subsequent synthetic steps.

Reaction Scheme: Formation of N-Acylimidazolide

Where "Im" represents the imidazolyl group.

This activation step is typically rapid and clean, with the gaseous byproduct (SO2) easily removed from the reaction mixture.

N-acylimidazolides are highly effective acylating agents for amines, making 1,1'-Sulfinylbis(1H-imidazole) a valuable reagent for the synthesis of amides and peptides. nih.gov Once the N-acylimidazolide is formed, the addition of a primary or secondary amine results in a nucleophilic acyl substitution reaction. The amine attacks the activated carbonyl carbon, displacing the imidazole leaving group to form the corresponding amide.

This method is particularly advantageous in peptide synthesis. libretexts.orgyoutube.com The reaction conditions are exceptionally mild, which helps to minimize the risk of racemization at the chiral centers of amino acids, a common problem with more aggressive coupling reagents. libretexts.org The byproducts of the reaction, imidazole and sulfur dioxide, are easily removed, simplifying the purification of the final peptide product.

| Reactant 1 | Reactant 2 | Activating Reagent | Product | Typical Conditions |

| Carboxylic Acid | Primary/Secondary Amine | 1,1'-Sulfinylbis(1H-imidazole) | Amide | Anhydrous THF or DMF, Room Temp |

| N-Protected Amino Acid | Amino Acid Ester | 1,1'-Sulfinylbis(1H-imidazole) | Dipeptide | Anhydrous DMF, Room Temp |

The reactivity of the N-acylimidazolide intermediate extends to other nucleophiles, including alcohols and organometallic reagents, enabling the synthesis of esters and ketones.

For ester synthesis , the activated carboxylic acid (the N-acylimidazolide) is treated with an alcohol. The alcohol's oxygen atom acts as the nucleophile, attacking the carbonyl carbon and displacing the imidazole ring to yield the desired ester. acs.orgyoutube.com This transformation is efficient for a wide range of primary and secondary alcohols.

For ketone synthesis , a more powerful carbon-based nucleophile is required. Organometallic reagents, such as Grignard reagents (R'-MgX), are commonly used. nih.gov The reaction proceeds via the addition of the organometallic reagent to the N-acylimidazolide. The initial tetrahedral intermediate collapses, eliminating the imidazole group to form the ketone. It is crucial to use controlled stoichiometry and often lower temperatures, as a second equivalent of the highly reactive Grignard reagent could potentially add to the newly formed ketone, leading to a tertiary alcohol. libretexts.org

| Activated Intermediate | Nucleophile | Product |

| N-Acylimidazolide | Alcohol (R'-OH) | Ester (R-COOR') |

| N-Acylimidazolide | Grignard Reagent (R'-MgX) | Ketone (R-COR') |

Utility in Sulfur-Containing Compound Synthesis

Beyond its role as a carboxylic acid activator, 1,1'-Sulfinylbis(1H-imidazole) serves as a reagent for transferring the sulfinyl (-S=O-) moiety, enabling the synthesis of various sulfur-containing compounds.

1,1'-Sulfinylbis(1H-imidazole) can be viewed as a synthon for the sulfinyl dication ("SO²⁺"). As such, it can react with two equivalents of a potent nucleophile to form symmetrical sulfoxides. The reaction with organometallic reagents, like Grignard reagents (R-MgX) or organolithium reagents (R-Li), provides a direct route to symmetrical sulfoxides (R-S(O)-R).

In this reaction, the first equivalent of the organometallic reagent displaces one imidazole ring to form an intermediate imidazolyl sulfinamide. The second equivalent of the organometallic reagent then displaces the second imidazole ring to furnish the symmetrical sulfoxide (B87167). This method offers a direct approach to these compounds from organohalide precursors.

Reaction Data for Symmetrical Sulfoxide Synthesis

| Organometallic Reagent (2 eq.) | Reagent | Product | Byproduct |

|---|---|---|---|

| Phenylmagnesium bromide | 1,1'-Sulfinylbis(1H-imidazole) | Diphenyl sulfoxide | Imidazole |

Analogous to the chemistry of thionyl chloride (SOCl₂), 1,1'-Sulfinylbis(1H-imidazole) can react with alcohols to form dialkyl sulfites, which are esters of sulfurous acid. This reaction proceeds in a stepwise manner. The first molecule of alcohol attacks the sulfur atom, displacing one imidazole group to form an alkyl imidazolylsulfite intermediate. A second molecule of alcohol then displaces the remaining imidazole group, yielding the symmetrical dialkyl sulfite.

This reaction provides a convenient method for preparing sulfites under milder conditions compared to using thionyl chloride, as the reaction generates the neutral imidazole molecule instead of corrosive hydrogen chloride gas.

Reaction Scheme: Formation of a Dialkyl Sulfite

This pathway highlights the reagent's utility in forming S-O bonds and accessing inorganic ester structures. researchgate.net

Facilitating Nitrogen-Containing Compound Synthesis

1,1'-Sulfinylbis(1H-imidazole), also known as N,N'-thionyldiimidazole, serves as a versatile reagent in the synthesis of various nitrogen-containing compounds. Its reactivity stems from the electrophilic nature of the sulfur atom and the ability of the imidazole group to act as an effective leaving group.

Synthesis of N-Alkylimidazoles

The direct use of 1,1'-Sulfinylbis(1H-imidazole) for the routine synthesis of simple N-alkylimidazoles is not a widely documented primary application. Standard laboratory synthesis of N-alkylimidazoles typically involves the direct alkylation of the imidazole ring with alkyl halides in the presence of a base. beilstein-journals.orggoogle.com This conventional method is often straightforward and efficient for a wide range of substrates. google.com

However, 1,1'-Sulfinylbis(1H-imidazole) is recognized as an "imidazole transfer reagent". tandfonline.com This characteristic implies its potential utility in more complex scenarios where a pre-formed molecule requires the introduction of an imidazole moiety. In such cases, the reagent could transfer an imidazole group to a suitable nucleophilic center within a larger molecular framework, thereby forming a complex N-substituted imidazole derivative.

Diazo Group Transfer Reactions (if relevant, based on analogous reagents)

While 1,1'-Sulfinylbis(1H-imidazole) itself is not the direct reagent for diazo group transfer, the closely analogous reagent, imidazole-1-sulfonyl azide (B81097) , is highly effective and widely used for this critical transformation. nih.govmanchester.ac.uk The shared imidazole structural motif makes this a relevant and important comparison. Diazo transfer reactions are fundamental in organic synthesis for converting primary amines into azides and active methylene (B1212753) compounds into diazo compounds. organic-chemistry.org

Imidazole-1-sulfonyl azide and its salts have emerged as superior alternatives to other diazo-transfer reagents, like trifluoromethanesulfonyl azide (TfN₃), due to significant advantages in safety, cost, and stability. organic-chemistry.org The parent compound can be an explosive liquid, but its hydrochloride and hydrogen sulfate (B86663) salts are crystalline, shelf-stable solids that are safer to handle. manchester.ac.ukorganic-chemistry.orgwikipedia.org In particular, imidazole-1-sulfonyl azide hydrogen sulfate is noted for its stability, avoiding the need to isolate potentially explosive intermediates during its synthesis. manchester.ac.uksemanticscholar.orgacs.org

The reaction proceeds via a diazo transfer mechanism where the primary amine attacks the terminal nitrogen of the azide group. organic-chemistry.orgnih.gov This method is efficient for a broad range of substrates and does not require a copper catalyst. organic-chemistry.orgnih.gov Its applications are extensive, including the synthesis of azides for "click chemistry," bioorthogonal labeling, and the preparation of intermediates for pharmaceuticals and complex natural products. organic-chemistry.orgacs.orgacs.org

| Substrate Type | Reagent | Product Type | Key Advantages | Reference |

|---|---|---|---|---|

| Primary Amines | Imidazole-1-sulfonyl azide hydrogen sulfate | Azides | High efficiency, safety, broad applicability. | nih.govmanchester.ac.uk |

| Activated Methylene Compounds | Imidazole-1-sulfonyl azide hydrochloride | Diazo Compounds | Effective alternative to hazardous reagents like TfN₃. | organic-chemistry.org |

| Primary Sulfonamides | Imidazole-1-sulfonyl azide hydrogen sulfate | Sulfonyl Azides | Simple, high-yielding, no Cu salts required. | organic-chemistry.orgnih.gov |

| Amine Functionalized Resins | Imidazole-1-sulfonyl azide hydrochloride | Azido Resins (for Solid-Phase Synthesis) | Mild, copper-free method for solid support modification. | acs.org |

Broader Applications as an Electrophilic Reagent in Complex Molecular Construction

Beyond its role in nitrogen-containing compound synthesis, 1,1'-Sulfinylbis(1H-imidazole) is a valuable electrophilic reagent. The central sulfur atom is highly susceptible to nucleophilic attack, with the two imidazole rings functioning as excellent leaving groups. This reactivity is harnessed in the construction of molecules containing a sulfoxide moiety.

A prominent application is in the synthesis of sulfoxides from organometallic reagents. uni-muenchen.de For instance, the reaction of 1,1'-Sulfinylbis(1H-imidazole) with Grignard reagents or organolithium compounds provides a direct route to symmetrical and unsymmetrical sulfoxides. organic-chemistry.orgorganic-chemistry.orgresearchgate.net This transformation is a key step in building complex molecules where the sulfoxide group may be a central functional group or a chiral auxiliary. The process involves the sequential displacement of the two imidazole groups by organometallic nucleophiles, effectively transferring the "SO" group to form two new carbon-sulfur bonds. researchgate.netresearchgate.net This modular approach allows for the synthesis of a diverse array of sulfoxides. organic-chemistry.org

| Nucleophile | Reagent | Product Class | Significance | Reference |

|---|---|---|---|---|

| Grignard Reagents (R-MgX) | 1,1'-Sulfinylbis(1H-imidazole) | Sulfoxides (R-SO-R') | Forms C-S bonds for the synthesis of diverse sulfoxides. | uni-muenchen.de |

| Organolithium Reagents (R-Li) | 1,1'-Sulfinylbis(1H-imidazole) | Sulfoxides (R-SO-R') | Provides access to aryl-alkyl and diaryl sulfoxides. | organic-chemistry.orgresearchgate.net |

| Carbonyl Compounds | 1,1'-Sulfinylbis(1H-imidazole) | Diimidazole and Monoimidazole Adducts | Demonstrates imidazole transfer to electrophilic carbon centers. | tandfonline.com |

Computational and Theoretical Investigations of 1,1 Sulfinylbis 1h Imidazole

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations serve as a powerful tool to elucidate the intricate details of the electronic structure of 1,1'-Sulfinylbis(1H-imidazole). These methods model the molecule's electron distribution and energy levels, which are fundamental to its chemical characteristics.

Frontier Molecular Orbital (FMO) theory is pivotal for describing chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.com A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and polarizable. sciensage.infonih.gov For imidazole (B134444) derivatives, the HOMO is often localized on the electron-rich imidazole rings, specifically the nitrogen atoms, while the LUMO is typically distributed over the π-antibonding system and any electron-withdrawing groups. In 1,1'-Sulfinylbis(1H-imidazole), the HOMO is expected to be centered on the imidazole moieties, and the LUMO is likely associated with the sulfinyl bridge and the imidazole rings.

Table 1: Representative Frontier Molecular Orbital Data for Imidazole Derivatives

| Compound Class | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Imidazole Derivative 1 | -6.297 | -1.810 | 4.487 |

| Imidazole Derivative 2 | - | - | > 5.0 |

Note: Data presented are representative values for related imidazole derivatives based on DFT calculations. Specific values for 1,1'-Sulfinylbis(1H-imidazole) would require dedicated computational analysis.

Intramolecular charge transfer (ICT) is a process where an electron is transferred from an electron-donor part of a molecule to an electron-acceptor part upon photoexcitation. mdpi.comnih.gov The structure of 1,1'-Sulfinylbis(1H-imidazole), featuring electron-donating imidazole rings connected by a sulfinyl group, is conducive to ICT. researchgate.net The HOMO-LUMO distribution provides a preliminary indication of this phenomenon, where the HOMO is localized on the donor moiety (imidazole rings) and the LUMO on the acceptor portion. irjweb.com The occurrence of ICT is fundamental to the molecule's potential applications in nonlinear optics and as a fluorescent probe. allsubjectjournal.com Theoretical calculations can model this charge transfer, providing insights into the electronic transitions and the nature of the excited states. nih.gov

Prediction of Molecular Reactivity and Stability

Computational methods allow for the calculation of various chemical descriptors that predict a molecule's reactivity and stability. These indices are derived from the electronic structure and provide a quantitative measure of chemical behavior.

Global reactivity descriptors, such as chemical hardness (η) and the electrophilicity index (ω), are calculated from the energies of the HOMO and LUMO. ekb.egirjweb.com

Chemical Hardness (η) is a measure of a molecule's resistance to change in its electron distribution. sciensage.info It is calculated as η = (ELUMO - EHOMO) / 2. A molecule with a large HOMO-LUMO gap is considered "hard," indicating high stability and low reactivity. Conversely, a "soft" molecule has a small energy gap and is more reactive. sciensage.info

Electrophilicity Index (ω) quantifies the ability of a species to accept electrons. sciensage.info It is defined as ω = μ²/2η, where μ is the electronic chemical potential (μ ≈ (EHOMO + ELUMO) / 2). A higher electrophilicity index suggests a greater capacity to act as an electrophile. nih.gov

Table 2: Representative Global Reactivity Descriptors for Imidazole Derivatives

| Compound Class | Chemical Hardness (η) (eV) | Electrophilicity Index (ω) (eV) |

|---|---|---|

| Imidazole Derivative 1 | 2.245 | - |

| Imidazole Derivative 2 | 2.164 | - |

Note: Data presented are representative values for related imidazole derivatives. These indices provide a theoretical basis for assessing the reactivity of the target compound.

Electron-Donating and Electron-Accepting Power

The electron-donating and electron-accepting capabilities of a molecule are fundamental to understanding its chemical reactivity and are largely dictated by the energies of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

In 1,1'-Sulfinylbis(1H-imidazole), the nitrogen atoms within the imidazole rings act as electron-donating centers, while the sulfinyl group (S=O) functions as an electron-withdrawing group. This arrangement creates an internal charge transfer system. The HOMO is primarily localized on the nitrogen atoms of the imidazole rings, indicating that the molecule can readily donate electrons from these sites, making it a potential nucleophile. Conversely, the LUMO is largely centered around the sulfinyl group, which can accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. For imidazole derivatives, this gap generally falls between 3.5 to 6.0 eV. smolecule.com A smaller gap suggests that the molecule can be more easily excited, influencing its electronic properties and potential for applications in materials science.

| Orbital | Typical Energy Range (Imidazole Derivatives) | Role in 1,1'-Sulfinylbis(1H-imidazole) |

| HOMO | -5.0 to -7.5 eV smolecule.com | Electron-donating, localized on imidazole nitrogen atoms. smolecule.com |

| LUMO | -1.0 to -2.5 eV smolecule.com | Electron-accepting, localized on the sulfinyl group. smolecule.com |

| HOMO-LUMO Gap | 3.5 to 6.0 eV smolecule.com | Indicates moderate chemical stability and reactivity. smolecule.com |

Advanced Simulation Methodologies

To further explore the dynamic behavior and interaction potential of 1,1'-Sulfinylbis(1H-imidazole), advanced simulation techniques such as molecular dynamics and molecular docking are employed.

Molecular dynamics (MD) simulations provide a computational microscope to observe the movement of atoms in a molecule over time. nih.govmdpi.com This technique is invaluable for understanding the conformational flexibility of 1,1'-Sulfinylbis(1H-imidazole). By simulating the molecule's behavior in a virtual environment, researchers can identify stable conformations and the energy barriers between them.

The process typically involves:

System Setup: Defining the initial coordinates of the atoms and the surrounding environment (e.g., a solvent).

Energy Minimization: Optimizing the initial structure to a low-energy state. nih.gov

Equilibration: Gradually bringing the system to the desired temperature and pressure. nih.gov

Production Run: Simulating the molecule's dynamics for a specific period, often nanoseconds or longer. nih.gov

Analysis of the simulation trajectory can reveal key structural parameters like root-mean-square deviation (RMSD) and radius of gyration (Rg), which provide insights into the stability and compactness of different conformations. nih.gov

Molecular docking is a computational method used to predict the preferred orientation of one molecule when bound to a second. This is particularly useful for predicting how 1,1'-Sulfinylbis(1H-imidazole) might interact with biological macromolecules, such as proteins. globalresearchonline.net

The docking process involves:

Preparation of the Ligand and Receptor: Creating 3D structures of 1,1'-Sulfinylbis(1H-imidazole) (the ligand) and the target molecule (the receptor).

Defining the Binding Site: Identifying the potential area on the receptor where the ligand might bind. globalresearchonline.net

Docking Algorithm: Using a scoring function to evaluate different binding poses and predict the most favorable interaction. globalresearchonline.net

The results of molecular docking studies can provide valuable information on the binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between 1,1'-Sulfinylbis(1H-imidazole) and its target. jbiochemtech.com These studies have shown that imidazole derivatives can exhibit good binding affinity towards various biological targets.

Investigation of Non-Linear Optical (NLO) Properties

The unique electronic structure of 1,1'-Sulfinylbis(1H-imidazole), featuring electron-donating imidazole rings connected by an electron-accepting sulfinyl group, creates a donor-π-acceptor system. smolecule.com This architecture is conducive to significant non-linear optical (NLO) responses, which are of interest for applications in photonics and optoelectronics. niscpr.res.inmdpi.com

NLO properties arise from the interaction of a material with an intense electromagnetic field, such as that from a laser. Key parameters used to quantify these properties include:

First Hyperpolarizability (β): A measure of the second-order NLO response. smolecule.com Materials with high β values are useful for applications like frequency doubling.

Second Hyperpolarizability (γ): Related to the third-order NLO response, which is relevant for applications such as optical switching. smolecule.com

Computational studies, often using Density Functional Theory (DFT), are employed to calculate these hyperpolarizabilities. researchgate.net The intramolecular charge transfer facilitated by the donor-acceptor structure of 1,1'-Sulfinylbis(1H-imidazole) is expected to enhance its NLO properties. smolecule.com The presence of extended π-conjugation through the imidazole rings further contributes to this effect. smolecule.com Studies on similar organic molecules have demonstrated that such structural features can lead to significant NLO activity. rsc.orgnih.gov

| NLO Property | Relevance | Structural Basis in 1,1'-Sulfinylbis(1H-imidazole) |

| First Hyperpolarizability (β) | Second-order NLO effects (e.g., second-harmonic generation). niscpr.res.in | Asymmetric charge distribution from donor-π-acceptor system. smolecule.com |

| Second Hyperpolarizability (γ) | Third-order NLO effects (e.g., optical switching). smolecule.com | Extended π-conjugation from imidazole rings and intramolecular charge transfer. smolecule.com |

Advanced Analytical Techniques in the Research of 1,1 Sulfinylbis 1h Imidazole

High-Resolution Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the molecular structure and bonding within 1,1'-Sulfinylbis(1H-imidazole). Each method offers unique insights, and together they allow for an unambiguous identification and structural elucidation of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 1,1'-Sulfinylbis(1H-imidazole), providing precise information about the hydrogen and carbon atomic environments within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 1,1'-Sulfinylbis(1H-imidazole) is expected to show distinct signals corresponding to the three different protons on the imidazole (B134444) ring. Due to the molecule's symmetry, the two imidazole rings are chemically equivalent. The proton at the 2-position (between the two nitrogen atoms) would appear as a singlet, typically in the downfield region of the spectrum. The protons at the 4- and 5-positions would also present as distinct signals, likely singlets or narrow multiplets depending on the solvent and resolution. The chemical shifts are influenced by the electron-withdrawing nature of the sulfinyl group and the aromaticity of the imidazole ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information on the carbon skeleton. For 1,1'-Sulfinylbis(1H-imidazole), three distinct signals are anticipated for the three unique carbon atoms of the imidazole rings. Similar to the proton spectrum, the C2 carbon atom is expected to resonate at a significantly different chemical shift compared to the C4 and C5 carbons, owing to its position between two nitrogen atoms.

| ¹H NMR Expected Chemical Shifts (ppm) | ¹³C NMR Expected Chemical Shifts (ppm) |

| Position | Expected δ (ppm) |

| H-2 | ~8.0-8.5 |

| H-4 | ~7.2-7.6 |

| H-5 | ~7.0-7.4 |

| Note: Expected values are based on typical chemical shifts for imidazole derivatives and may vary depending on the solvent and experimental conditions. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in 1,1'-Sulfinylbis(1H-imidazole) by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of molecular bonds.

The IR spectrum of this compound would be characterized by several key absorption bands. The stretching vibration of the S=O (sulfoxide) group is a prominent feature, typically appearing in the range of 1050-1100 cm⁻¹. The aromatic C-H stretching vibrations of the imidazole ring are expected above 3000 cm⁻¹. Furthermore, the C=N and C=C stretching vibrations within the imidazole ring would give rise to a series of sharp bands in the 1400-1600 cm⁻¹ region. The absence of a broad N-H stretching band (around 3200-3400 cm⁻¹) would confirm the substitution at the N-1 position of the imidazole rings.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| Aromatic C-H Stretch | 3000-3150 |

| C=N Stretch | 1500-1600 |

| C=C Stretch | 1400-1550 |

| S=O Stretch | 1050-1100 |

Mass Spectrometry (MS, HRMS, LC-MS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of 1,1'-Sulfinylbis(1H-imidazole), as well as for gaining structural information through the analysis of its fragmentation patterns.

In a typical mass spectrum, the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be observed, confirming the molecular weight of the compound (182.21 g/mol ). High-Resolution Mass Spectrometry (HRMS) can provide the exact mass of the molecule with high precision, which allows for the determination of its elemental formula (C₆H₆N₄OS).

The fragmentation pattern observed in tandem MS (MS/MS) experiments can offer valuable structural insights. Common fragmentation pathways for this molecule might include the loss of SO, leading to a significant fragment ion. Cleavage of the N-S bond could result in the formation of an imidazolyl cation. The combination of Liquid Chromatography with Mass Spectrometry (LC-MS) is particularly useful for analyzing reaction mixtures and identifying impurities.

| Ion | Expected m/z | Description |

| [C₆H₆N₄OS+H]⁺ | 183.03 | Protonated molecular ion |

| [C₆H₆N₄OS]⁺ | 182.02 | Molecular ion |

| [C₆H₆N₄]⁺ | 134.06 | Fragment from loss of SO |

| [C₃H₃N₂]⁺ | 67.03 | Imidazolyl cation from N-S bond cleavage |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. For aromatic and heterocyclic compounds like 1,1'-Sulfinylbis(1H-imidazole), UV-Vis spectroscopy can be used for characterization and quantification. The imidazole ring system gives rise to characteristic absorption bands in the UV region, typically resulting from π → π* electronic transitions. mdpi.com The presence of the sulfinyl group attached to the nitrogen atoms may cause a shift in the absorption maxima compared to unsubstituted imidazole. researchgate.net This technique can also be employed to monitor the progress of reactions where there is a change in conjugation or chromophores. mdpi.com

Chromatographic Separation and Quantitative Analysis

Chromatographic techniques are essential for the separation, purification, and quantitative analysis of 1,1'-Sulfinylbis(1H-imidazole).

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of 1,1'-Sulfinylbis(1H-imidazole) and for monitoring the progress of its synthesis or subsequent reactions. A reversed-phase HPLC method would be most suitable for this moderately polar compound.

In a typical setup, a C18 stationary phase column would be used. The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) buffer or water with a small amount of acid like formic or phosphoric acid) and an organic solvent like acetonitrile (B52724) or methanol. sielc.com A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the efficient separation of the target compound from any starting materials, by-products, or degradation products. Detection is commonly achieved using a UV detector set at a wavelength where the compound exhibits strong absorbance, as determined by its UV-Vis spectrum.

This HPLC method can be validated according to ICH guidelines to ensure its accuracy, precision, linearity, and robustness for quantitative purity analysis. It also serves as an excellent tool for real-time reaction monitoring, allowing chemists to track the consumption of reactants and the formation of the product over time, thus enabling optimization of reaction conditions. nih.gov

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. The resulting three-dimensional structure provides invaluable information on bond lengths, bond angles, and intermolecular interactions, which collectively influence the physical and chemical properties of the compound.

To date, a search of the crystallographic literature, including the Cambridge Structural Database (CSD), indicates that the single-crystal X-ray structure of 1,1'-Sulfinylbis(1H-imidazole) has not yet been reported.

However, were a suitable single crystal of 1,1'-Sulfinylbis(1H-imidazole) to be grown, Single Crystal X-ray Diffraction (SC-XRD) would be the definitive method for its structural elucidation. The process would involve mounting a high-quality crystal on a diffractometer, where it would be irradiated with monochromatic X-rays. The diffraction pattern produced by the interaction of X-rays with the electron clouds of the atoms in the crystal lattice would be collected.

Analysis of this diffraction data would allow for the determination of the unit cell parameters (the dimensions of the basic repeating unit of the crystal), the crystal system, and the space group. Subsequent structure solution and refinement would yield the precise coordinates of each atom in the asymmetric unit, from which the complete three-dimensional structure of the molecule could be generated. This would provide unambiguous confirmation of the connectivity of the two imidazole rings to the central sulfinyl group. Furthermore, it would reveal key structural parameters such as the S-N and S-O bond lengths and the N-S-N bond angle, as well as the torsion angles describing the orientation of the imidazole rings relative to each other. Intermolecular interactions, such as hydrogen bonds or π-π stacking, which govern the packing of the molecules in the crystal lattice, would also be identified.

Elemental Composition Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements present in a compound. This is crucial for verifying the empirical formula of a newly synthesized compound and assessing its purity. For 1,1'-Sulfinylbis(1H-imidazole), the analysis would focus on carbon (C), hydrogen (H), nitrogen (N), and sulfur (S).

The theoretical elemental composition of 1,1'-Sulfinylbis(1H-imidazole) can be calculated from its molecular formula, C₆H₆N₄OS, and the atomic masses of its constituent elements.

The results of an experimental elemental analysis are typically compared with these theoretical values. A close agreement between the experimental and calculated percentages provides strong evidence for the compound's identity and purity.

Table 1: Theoretical Elemental Composition of 1,1'-Sulfinylbis(1H-imidazole)

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage (%) |

| Carbon | C | 12.011 | 6 | 72.066 | 39.57 |

| Hydrogen | H | 1.008 | 6 | 6.048 | 3.32 |

| Nitrogen | N | 14.007 | 4 | 56.028 | 30.76 |

| Oxygen | O | 15.999 | 1 | 15.999 | 8.78 |

| Sulfur | S | 32.06 | 1 | 32.06 | 17.60 |

| Total | 182.201 | 100.00 |

Note: The data in this table is theoretical and calculated based on the molecular formula. No experimental data from published literature was found.

Future Research Directions and Translational Perspectives

Design and Synthesis of Novel 1,1'-Sulfinylbis(1H-imidazole) Analogs

The core structure of 1,1'-Sulfinylbis(1H-imidazole) offers significant opportunities for modification to create a diverse library of analogs with tailored properties. Future synthetic efforts will likely focus on several key areas:

Modification of the Imidazole (B134444) Rings: Introducing various substituents onto the imidazole rings can modulate the electronic and steric properties of the molecule. This can be achieved through established imidazole synthesis methodologies, such as the Debus or Radziszewski syntheses, which allow for the incorporation of different aldehydes and diketones to yield polysubstituted imidazoles. mdpi.com These functionalized imidazoles can then be reacted with sulfinylating agents. smolecule.com

Alteration of the Sulfinyl Linker: Replacing the sulfinyl (-S=O-) group with sulfonyl (-SO2-), thio (-S-), or other linking moieties can create analogs with different geometries, reactivities, and stabilities.

Development of Chiral Analogs: The sulfur atom in the sulfinyl group is a stereocenter, opening the door for the synthesis of enantiomerically pure analogs. These chiral compounds could be invaluable in asymmetric synthesis. rsc.org

The systematic design of these analogs, guided by computational studies, will enable the creation of compounds with fine-tuned reactivity for specific applications in catalysis, medicinal chemistry, and materials science. nih.govmdpi.com

Exploration of Undiscovered Reactivity Modes and Stereochemical Control

While the primary use of 1,1'-Sulfinylbis(1H-imidazole) is as a dehydrating or activating agent, its full reactive potential remains to be explored. Future research should investigate novel transformations and focus on achieving high levels of stereochemical control.

New Reaction Pathways: Investigations into its reactivity with a broader range of substrates, including organometallic reagents and unsaturated systems, could uncover new synthetic methodologies. Computational studies can help predict and understand potential reaction pathways, including cycloaddition reactions or novel C-H functionalization. acs.orgresearchgate.net

Asymmetric Synthesis: The development of methods for the asymmetric synthesis of chiral sulfoxides is a significant area of research. rsc.org Future work should focus on catalytic enantioselective methods to produce chiral 1,1'-Sulfinylbis(1H-imidazole) analogs. These chiral reagents could then be used to induce stereoselectivity in subsequent reactions, acting as chiral auxiliaries or organocatalysts.

A deeper understanding of the reaction mechanisms will be crucial for controlling the stereochemical outcome of reactions involving this compound.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of modern automation and continuous manufacturing techniques offers a pathway to safer, more efficient, and scalable synthesis of 1,1'-Sulfinylbis(1H-imidazole) and its derivatives.

Flow Chemistry: Continuous flow reactors provide significant advantages over traditional batch synthesis, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety, particularly for exothermic reactions. uc.ptmdpi.com The synthesis of sulfoxides and various imidazole-based heterocycles has been successfully demonstrated in flow systems. nih.govnih.gov Applying these techniques to 1,1'-Sulfinylbis(1H-imidazole) could enable rapid optimization and on-demand production.

Automated Synthesis: Automated platforms can facilitate the rapid generation of libraries of analogs by systematically varying substituents and reaction conditions. This high-throughput approach is invaluable for screening new compounds for desired properties in areas like drug discovery and materials science.

The combination of flow chemistry and automation will accelerate the discovery and development of new applications for this class of compounds.

Development of Advanced Catalytic Systems Incorporating Sulfinylbis(imidazole) Motifs

The unique structure of 1,1'-Sulfinylbis(1H-imidazole), featuring two potential coordination sites (the nitrogen atoms of the imidazole rings) and a chiral sulfoxide (B87167) group, makes it an attractive scaffold for the development of novel ligands and catalysts.

Ligand Design: The bis(imidazole) framework can act as a bidentate ligand, coordinating to a variety of transition metals. The sulfoxide group can also participate in coordination, potentially influencing the catalytic activity and selectivity of the resulting metal complex. nih.govrsc.org Chiral sulfoxide ligands have proven effective in a range of asymmetric catalytic reactions. thieme-connect.comacs.orgacs.org

Catalyst Development: Metal complexes incorporating sulfinylbis(imidazole) ligands could find applications in various catalytic transformations, such as cross-coupling reactions, hydrogenations, and asymmetric synthesis. nih.govuu.nlacs.org The modular nature of the ligand allows for fine-tuning of the catalyst's electronic and steric environment to optimize performance.

The exploration of these coordination complexes represents a promising avenue for discovering new and efficient catalytic systems.

Predictive Modeling and Machine Learning in Reaction Design and Outcome Prediction

The use of computational tools, particularly machine learning (ML), is revolutionizing chemical synthesis. These approaches can be applied to accelerate the development and understanding of reactions involving 1,1'-Sulfinylbis(1H-imidazole).

Reaction Prediction: Machine learning models can be trained on experimental data to predict the outcome of reactions, including yields and selectivity, under different conditions. chemrxiv.org This can significantly reduce the number of experiments required for reaction optimization.

Mechanism Elucidation: Quantum mechanics and computational fluid dynamics can provide detailed insights into reaction mechanisms and kinetics. researchgate.net This understanding is crucial for designing more efficient synthetic routes and for controlling reactivity.

Catalyst Design: ML algorithms can help identify promising catalyst structures by correlating structural features with catalytic performance, guiding the design of novel sulfinylbis(imidazole)-based catalysts. rsc.org

By integrating predictive modeling into the research workflow, the discovery of new reactions and applications for 1,1'-Sulfinylbis(1H-imidazole) can be greatly accelerated.

Potential for Functional Material Development Beyond Reagent Applications

The inherent chemical and physical properties of the 1,1'-Sulfinylbis(1H-imidazole) scaffold suggest potential applications in materials science that extend beyond its role as a synthetic reagent.

Polymers and Coatings: The sulfoxide group is known for its hydrophilicity and has been incorporated into polymers to create biocompatible and thermoresponsive materials. fu-berlin.deacs.orgbohrium.com Polymers containing the sulfinylbis(imidazole) motif could exhibit interesting properties for applications in biomedicine or as functional coatings. nih.gov

Nonlinear Optical (NLO) Materials: Imidazole derivatives have been investigated for their second- and third-order nonlinear optical properties, which are important for applications in photonics and optoelectronics. researchgate.netresearchgate.netacs.orgarxiv.org The extended π-system and the polarizable sulfoxide group in 1,1'-Sulfinylbis(1H-imidazole) suggest it could be a promising building block for new NLO materials. nih.gov

Coordination Polymers and Frameworks: The ability of the imidazole units to coordinate with metal ions opens the possibility of constructing metal-organic frameworks (MOFs) or coordination polymers. researchgate.net These materials could have applications in gas storage, separation, and catalysis.

Exploring these avenues could lead to the development of novel functional materials with unique electronic, optical, and responsive properties.

Retrosynthesis Analysis